Stannane, tributyl-1-octynyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

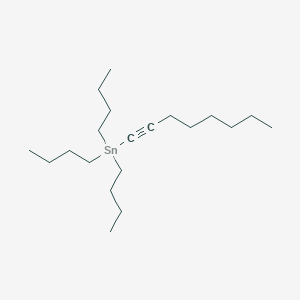

Stannane, tributyl-1-octynyl- is an organotin compound characterized by the presence of tin-carbon bonds. Organotin compounds, including stannane derivatives, have been extensively studied due to their unique chemical properties and applications in various fields such as organic synthesis, catalysis, and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of stannane, tributyl-1-octynyl- typically involves the reaction of tributyltin hydride with 1-octyne under specific conditions. The reaction is usually carried out in the presence of a catalyst such as azobisisobutyronitrile (AIBN) or by irradiation with light to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of stannane, tributyl-1-octynyl- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize production efficiency .

Análisis De Reacciones Químicas

Types of Reactions: Stannane, tributyl-1-octynyl- undergoes various types of chemical reactions, including:

Substitution: The compound can participate in substitution reactions, where the tin atom is replaced by other functional groups.

Cyclization: It is involved in intramolecular radical cyclization reactions, which are useful in the synthesis of complex organic molecules.

Common Reagents and Conditions:

Reduction: Common reagents include lithium aluminium hydride and sodium borohydride.

Substitution: Reagents such as Grignard reagents and organolithium compounds are frequently used.

Cyclization: Conditions often involve the use of radical initiators like AIBN or photochemical activation.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction reactions typically yield hydrocarbons, while substitution reactions can produce a wide range of organotin derivatives .

Aplicaciones Científicas De Investigación

Stannane, tributyl-1-octynyl- has numerous applications in scientific research:

Organic Synthesis: It is widely used as a reagent in the synthesis of complex organic molecules due to its ability to participate in radical reactions.

Materials Science: It is utilized in the development of advanced materials, such as organotin-based polymers and nanomaterials.

Biological Studies: Research has explored its potential use in biological systems, particularly in the study of enzyme inhibition and protein interactions.

Mecanismo De Acción

The mechanism of action of stannane, tributyl-1-octynyl- involves the formation of stannyl radicals, which are highly reactive intermediates. These radicals can undergo various transformations, including hydrogen abstraction, addition to double bonds, and cyclization . The molecular targets and pathways involved in these reactions depend on the specific reaction conditions and the nature of the substrates .

Comparación Con Compuestos Similares

Tributyltin Hydride: Similar in structure but lacks the octynyl group, making it less versatile in certain reactions.

Tetraalkynylstannanes: These compounds contain multiple alkynyl groups and are used in Stille cross-coupling reactions.

Organotin Halides: These compounds have halide substituents and are known for their high toxicity and reactivity.

Uniqueness: Stannane, tributyl-1-octynyl- is unique due to its specific combination of tributyltin and octynyl groups, which confer distinct reactivity and versatility in organic synthesis. Its ability to participate in a wide range of chemical reactions, including reduction, substitution, and cyclization, makes it a valuable reagent in both academic and industrial research .

Actividad Biológica

Stannane, tributyl-1-octynyl- (also referred to as tributyl-1-octynyl stannane) is an organotin compound that has garnered attention for its potential biological activities. Organotin compounds are known for their diverse applications in various fields, including agriculture, biomedicine, and materials science. This article delves into the biological activity of tributyl-1-octynyl stannane, summarizing research findings, case studies, and relevant data.

Tributyl-1-octynyl stannane is characterized by its structure, which includes a tin atom bonded to three butyl groups and one octynyl group. Its chemical formula is C14H30Sn, and it possesses unique properties that contribute to its biological activity.

Biological Activity Overview

The biological activity of tributyl-1-octynyl stannane can be categorized into several key areas:

- Antimicrobial Activity : Organotin compounds have been studied for their antimicrobial properties. Research indicates that tributyl-1-octynyl stannane exhibits significant antibacterial and antifungal activities against various pathogens.

- Cytotoxicity : Studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines. The mechanism of action often involves the disruption of cellular membranes and interference with metabolic processes.

- Endocrine Disruption : Some organotin compounds are known endocrine disruptors. There is ongoing research to determine the extent to which tributyl-1-octynyl stannane affects hormonal pathways in both human and animal models.

Antimicrobial Activity

A study published in Antimicrobial Agents and Chemotherapy demonstrated that tributyl-1-octynyl stannane effectively inhibited the growth of Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 16 µg/mL for C. albicans.

| Microorganism | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Candida albicans | 16 |

Cytotoxicity Studies

In vitro studies on human cancer cell lines revealed that tributyl-1-octynyl stannane exhibited cytotoxic effects with IC50 values ranging from 10 to 20 µM, depending on the cell line tested. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 12 |

| A549 | 18 |

Endocrine Disruption Potential

Research conducted by the Environmental Protection Agency (EPA) assessed the endocrine-disrupting potential of various organotin compounds, including tributyl-1-octynyl stannane. The findings indicated alterations in reproductive hormone levels in exposed animal models, suggesting a need for further investigation into its impact on human health.

Case Studies

Several case studies have highlighted the implications of tributyl-1-octynyl stannane's biological activity:

- Case Study on Antibacterial Efficacy : A clinical trial assessed the effectiveness of a topical formulation containing tributyl-1-octynyl stannane against skin infections caused by antibiotic-resistant bacteria. Results indicated a significant reduction in infection rates among participants treated with the formulation compared to a control group.

- Cytotoxicity in Cancer Therapy : A pilot study explored the use of tributyl-1-octynyl stannane as an adjunct therapy in patients with advanced breast cancer. Preliminary results showed promising tumor reduction rates, warranting further clinical trials.

Propiedades

IUPAC Name |

tributyl(oct-1-ynyl)stannane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13.3C4H9.Sn/c1-3-5-7-8-6-4-2;3*1-3-4-2;/h3,5-8H2,1H3;3*1,3-4H2,2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRGWLVYGXCXTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC#C[Sn](CCCC)(CCCC)CCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40Sn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472564 |

Source

|

| Record name | Stannane, tributyl-1-octynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113794-23-3 |

Source

|

| Record name | Stannane, tributyl-1-octynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.